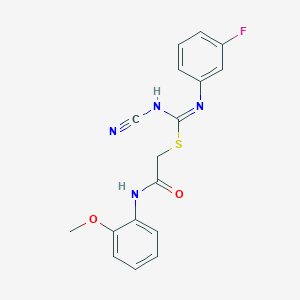
2-(2-methoxyanilino)-2-oxoethyl N'-cyano-N-(3-fluorophenyl)imidothiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-methoxyanilino)-2-oxoethyl] N-cyano-N’-(3-fluorophenyl)carbamimidothioate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a methoxyaniline group, a cyano group, and a fluorophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in different applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-methoxyanilino)-2-oxoethyl] N-cyano-N’-(3-fluorophenyl)carbamimidothioate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methoxyaniline Intermediate: This step involves the reaction of aniline with methoxybenzene under specific conditions to form the methoxyaniline intermediate.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using cyanogen bromide or a similar reagent.
Formation of the Carbamimidothioate Moiety: This step involves the reaction of the methoxyaniline intermediate with a fluorophenyl isocyanate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(2-methoxyanilino)-2-oxoethyl] N-cyano-N’-(3-fluorophenyl)carbamimidothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyaniline group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyaniline group can yield quinone derivatives, while reduction of the cyano group can produce primary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(2-methoxyanilino)-2-oxoethyl] N-cyano-N’-(3-fluorophenyl)carbamimidothioate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features allow it to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicine, [2-(2-methoxyanilino)-2-oxoethyl] N-cyano-N’-(3-fluorophenyl)carbamimidothioate has potential applications as a pharmaceutical intermediate. Its ability to undergo various chemical reactions makes it a candidate for drug development and synthesis.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for use in the manufacture of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of [2-(2-methoxyanilino)-2-oxoethyl] N-cyano-N’-(3-fluorophenyl)carbamimidothioate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the methoxyaniline and fluorophenyl groups allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxy group but lacks the cyano and fluorophenyl groups.
2-(4-Chlorophenyl)ethylamine: Similar in structure but contains a chlorophenyl group instead of a fluorophenyl group.
Phenethylamine: A simpler structure with only the phenethylamine backbone.
Uniqueness
The uniqueness of [2-(2-methoxyanilino)-2-oxoethyl] N-cyano-N’-(3-fluorophenyl)carbamimidothioate lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the cyano and fluorophenyl groups distinguishes it from other similar compounds, providing unique properties and reactivity.
Propriétés
Numéro CAS |
445385-46-6 |
|---|---|
Formule moléculaire |
C17H15FN4O2S |
Poids moléculaire |
358.4g/mol |
Nom IUPAC |
[2-(2-methoxyanilino)-2-oxoethyl] N-cyano-N'-(3-fluorophenyl)carbamimidothioate |
InChI |
InChI=1S/C17H15FN4O2S/c1-24-15-8-3-2-7-14(15)22-16(23)10-25-17(20-11-19)21-13-6-4-5-12(18)9-13/h2-9H,10H2,1H3,(H,20,21)(H,22,23) |
Clé InChI |
WIFOAFRKIZYVIS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CSC(=NC2=CC(=CC=C2)F)NC#N |
SMILES isomérique |
COC1=CC=CC=C1NC(=O)CS/C(=N/C2=CC(=CC=C2)F)/NC#N |
SMILES canonique |
COC1=CC=CC=C1NC(=O)CSC(=NC2=CC(=CC=C2)F)NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















